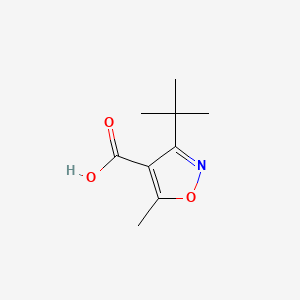

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid

Description

Isoxazole Family Classification

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid belongs to the comprehensive class of heterocyclic organic compounds known as isoxazoles, which are characterized by a five-membered aromatic ring containing one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively. The isoxazole moiety represents a fundamental structural unit in heterocyclic chemistry, classified as an electron-rich azole with the oxygen atom positioned adjacent to the nitrogen atom. This specific arrangement distinguishes isoxazoles from their structural analogs, such as oxazoles, which contain nitrogen atoms at different positions within the ring system.

The systematic classification of isoxazoles places them within the broader category of azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom and one additional non-carbon heteroatom. Within this classification system, isoxazoles are specifically categorized as nitrogen-oxygen containing azoles, representing one of the most synthetically versatile and biologically significant subclasses of heterocyclic compounds. The structural framework of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid incorporates multiple substitution patterns that enhance its chemical complexity and potential applications.

The compound's classification extends beyond simple isoxazole derivatives to include characteristics of substituted carboxylic acids and sterically hindered aromatic systems. The presence of the tert-butyl group introduces significant steric bulk that influences both the compound's reactivity patterns and its three-dimensional molecular geometry. This structural feature, combined with the carboxylic acid functionality, creates a unique chemical environment that distinguishes this compound from simpler isoxazole derivatives and contributes to its specialized applications in synthetic chemistry.

Research has demonstrated that isoxazole derivatives, including 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid, exhibit diverse biological activities and serve as important building blocks in pharmaceutical chemistry. The classification of this compound within the broader isoxazole family reflects both its structural heritage and its potential for continued development in various chemical and biological applications.

Historical Context and Discovery

The historical development of isoxazole chemistry can be traced back to fundamental discoveries in heterocyclic synthesis during the late 19th and early 20th centuries, with significant advances in isoxazole derivative synthesis occurring throughout the modern era of organic chemistry. The discovery and development of compounds such as 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid emerged from systematic investigations into substituted isoxazole systems that began gaining prominence in the mid-20th century as researchers recognized the potential of these heterocyclic structures in pharmaceutical applications.

Early synthetic methodologies for isoxazole carboxylic acids were established through pioneering work involving cycloaddition reactions and cyclization processes. Historical patent literature from the 1990s documents systematic approaches to isoxazole carboxylic acid synthesis, including the development of efficient synthetic routes for 3-isoxazolecarboxylic acid derivatives. These foundational studies established the chemical principles that would later enable the synthesis of more complex substituted derivatives, including tert-butyl substituted systems.

The specific synthesis and characterization of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid emerged as part of broader research initiatives focused on developing pharmaceutical intermediates and bioactive compounds. Industrial patent applications from the early 2000s describe systematic approaches to synthesizing 5-methylisoxazole-4-carboxylic acid derivatives, including processes that would eventually be adapted for the preparation of tert-butyl substituted analogs. These historical developments reflect the evolution of isoxazole chemistry from academic curiosity to practical synthetic methodology.

The compound's discovery and development also coincide with increased interest in heterocyclic compounds as pharmaceutical scaffolds during the late 20th and early 21st centuries. The recognition that isoxazole derivatives could serve as versatile synthetic intermediates and exhibit diverse biological activities drove research efforts that led to the systematic investigation of substituted isoxazole carboxylic acids, including the specific compound under discussion. This historical context demonstrates how fundamental advances in heterocyclic chemistry contributed to the development of specialized synthetic targets with potential applications across multiple scientific disciplines.

Significance in Heterocyclic Chemistry

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid occupies a position of considerable significance within the broader field of heterocyclic chemistry due to its unique structural features and synthetic accessibility. The compound exemplifies the sophisticated level of molecular complexity that can be achieved through systematic substitution of the isoxazole ring system, demonstrating how strategic placement of functional groups can create molecules with enhanced chemical and biological properties. The combination of steric bulk from the tert-butyl group, electronic effects from the carboxylic acid functionality, and the inherent reactivity of the isoxazole ring creates a molecular system of exceptional versatility.

The significance of this compound in heterocyclic chemistry extends to its role as a synthetic intermediate and building block for more complex molecular architectures. Research has demonstrated that isoxazole carboxylic acids can serve as precursors to a wide range of derivative compounds through standard organic transformations including esterification, amidation, and functional group modifications. The specific substitution pattern present in 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid provides multiple sites for further chemical elaboration, making it a valuable synthetic platform for accessing diverse molecular libraries.

Contemporary investigations into isoxazole chemistry have revealed the importance of substituted isoxazole carboxylic acids in medicinal chemistry applications. Studies have shown that various isoxazole derivatives exhibit significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The structural framework represented by 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid incorporates design elements that are commonly associated with bioactive compounds, suggesting potential applications in pharmaceutical development.

The compound's significance is further enhanced by recent advances in metal-free synthetic methodologies for isoxazole construction, which have made these heterocyclic systems more accessible to researchers across diverse fields. The development of efficient synthetic routes to complex isoxazole derivatives, including substituted carboxylic acid systems, has expanded the scope of heterocyclic chemistry and created new opportunities for molecular design and optimization. This compound represents both the current state of the art in isoxazole synthesis and a platform for future developments in heterocyclic chemistry.

Research Relevance and Academic Interest

The research relevance of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid stems from its intersection of multiple areas of contemporary chemical research, including heterocyclic synthesis, pharmaceutical chemistry, and structural biology. Academic interest in this compound has been driven by the recognition that substituted isoxazole systems can serve as privileged scaffolds in drug discovery, offering unique opportunities for molecular optimization and structure-activity relationship studies. The specific structural features of this compound, particularly the combination of steric bulk and functional group diversity, make it an attractive target for systematic investigation.

Current research applications for 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid include its use as a synthetic intermediate in the preparation of more complex pharmaceutical candidates and bioactive molecules. Studies have demonstrated that isoxazole carboxylic acids can be readily converted to amide derivatives, which often exhibit enhanced biological activity compared to their carboxylic acid precursors. The tert-butyl substitution pattern provides additional steric protection and can influence both the compound's stability and its interactions with biological targets.

Academic research groups have focused considerable attention on developing efficient synthetic methodologies for accessing substituted isoxazole carboxylic acids, with 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid serving as a representative target for method development and optimization. These investigations have contributed to broader understanding of isoxazole chemistry and have established this compound as a benchmark for evaluating new synthetic approaches and reaction conditions.

The compound's research relevance extends to its potential applications in materials science and chemical biology, where isoxazole derivatives have found use as molecular probes, crosslinking agents, and functional materials components. Recent studies have explored the photochemical properties of isoxazole systems, revealing potential applications in photoaffinity labeling and chemoproteomic studies that could benefit from the unique structural features present in 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid.

| Research Application | Significance | Current Status |

|---|---|---|

| Pharmaceutical Intermediate | High potential for drug development | Active investigation |

| Synthetic Methodology | Benchmark compound for method validation | Established protocols |

| Structure-Activity Studies | Model system for substitution effects | Ongoing research |

| Materials Applications | Potential crosslinking and probe applications | Emerging interest |

Properties

IUPAC Name |

3-tert-butyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(10-13-5)9(2,3)4/h1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBDFVBVJCUFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid is in the synthesis of herbicides. The compound serves as an intermediate in the production of isoxazole derivatives that are effective against a variety of weeds. Research indicates that these derivatives can be designed for both broad-spectrum and selective herbicidal action, addressing the ongoing agricultural need for effective weed management solutions .

Case Study: Synthesis of Isoxazole Derivatives

A patent describes a method for optimizing the yield of 3-amino-5-(tert-butyl)isoxazole, which can be derived from 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid. This compound is synthesized by reacting pivaloylacetonitrile with hydroxylamine under controlled conditions, yielding a product that is useful as a precursor for herbicides . The optimized process achieved a yield of approximately 56% for the desired isomer.

Veterinary Medicine

Endoparasite Control

Another significant application lies in veterinary medicine, where derivatives of 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid are utilized to combat endoparasites. The compounds have been shown to be effective against various parasites in animals, including dogs and cats. They can be administered through multiple routes such as oral, dermal, or parenteral methods .

Application Methods

The active ingredients derived from this compound can be formulated into various preparations like tablets, pastes, or injectable solutions, providing flexibility in treatment options for veterinarians .

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid serves as a building block for synthesizing bioactive molecules. Its derivatives have been explored for their potential as therapeutic agents, including Raf kinase inhibitors, which are relevant in cancer treatment .

Case Study: Raf Kinase Inhibitors

Research has demonstrated that aminopyrazole amide derivatives synthesized from this compound exhibit inhibitory activity against Raf kinases in melanoma cells. These findings suggest that the compound could play a role in developing targeted cancer therapies .

Chemical Synthesis and Research

Reactivity and Applications

The compound is also employed in various chemical reactions due to its functional groups. It participates in esterification reactions and is used as a reactant in Click chemistry processes, which are valuable for constructing complex molecular architectures .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The isoxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the isoxazole ring significantly influence molecular weight, solubility, and lipophilicity. Below is a comparative analysis of key derivatives:

*LogP values estimated based on substituent contributions.

Key Observations :

- Electron-Withdrawing Groups : Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit higher molecular weights and moderate solubility in organic solvents, which may optimize pharmacokinetic profiles .

- Amino Substitution: 5-Amino-3-methylisoxazole-4-carboxylic acid () demonstrates superior aqueous solubility due to its polar amino group, making it suitable for biological assays requiring hydrophilic conditions .

Trends :

- Halogenated Derivatives : Bromine and chlorine substituents generally afford moderate to high yields (66–83%) under optimized coupling conditions .

Immunomodulatory Activity

- 5-Amino-3-methylisoxazole-4-carboxylic acid amides () suppress TNF-α and IL-6 production in human peripheral blood cells, with activity correlating with electron-withdrawing substituents (e.g., nitro groups) .

- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives exhibit immunomodulatory effects, though the tert-butyl analog’s activity remains unexplored .

Antioxidant Potential

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide () shows significant radical scavenging activity in DPPH assays, comparable to quercetin .

Biological Activity

3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid is CHNO. The structure features a tert-butyl group and a carboxylic acid functional group attached to an isoxazole ring, which contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid has been linked to several mechanisms:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. For instance, it was reported that derivatives of isoxazoles, including this compound, demonstrated improved antioxidant activities in various assays compared to standard antioxidants like Trolox .

- Anticancer Properties : Preliminary research indicates that 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid may possess anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as Hep3B (liver cancer) and MCF7 (breast cancer). The compound was observed to reduce alpha-fetoprotein secretion, a marker associated with tumor activity, suggesting a potential role in cancer treatment .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid:

- Antioxidant Assays : In one study, the compound was tested against free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicated a significant reduction in radical activity, supporting its role as an effective antioxidant agent .

- Cytotoxicity Tests : The compound was evaluated for cytotoxic effects on various cancer cell lines. The IC values were measured using MTS assays to determine cell viability after treatment with different concentrations of the compound. Results showed that at certain concentrations, the compound significantly inhibited cell growth compared to controls .

Data Table: Biological Activity Overview

| Activity | Tested Concentration (μg/ml) | IC Value (μg/ml) | Cell Line | Effect |

|---|---|---|---|---|

| Antioxidant | 1, 10, 50 | 7.8 ± 1.21 | N/A | Significant reduction in radicals |

| Cytotoxicity | 1, 10, 50 | Varies | Hep3B | Induced apoptosis |

| Alpha-fetoprotein | N/A | N/A | Hep3B | Reduced secretion |

Future Directions

Given the promising results regarding its antioxidant and anticancer activities, further research is warranted to explore:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of 3-(Tert-butyl)-5-methylisoxazole-4-carboxylic acid.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its biological effects, particularly in cancer cells.

- Structural Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

Q & A

Q. What are the established synthetic routes for 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via hydrolysis of its trichloromethyl precursor or through cyclization reactions involving β-diketones and hydroxylamine derivatives. For example, derivatives like 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid are produced via hydrolysis of o-chlorobenzotrichloride, with yields optimized by controlling temperature (138–140°C) and solvent polarity . Oxygenated solvents (e.g., DMSO, THF) are preferred due to the compound’s low water solubility . Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : Confirm regiochemistry of the isoxazole ring and tert-butyl substitution pattern.

- HPLC-MS : Assess purity (>95%) and detect trace impurities, such as unreacted precursors or byproducts from esterification/amide formation .

- FTIR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- Elemental analysis : Validate empirical formula (e.g., C₁₀H₁₅NO₃) .

Q. How does solubility in common solvents impact experimental design?

The compound is insoluble in water but soluble in oxygenated solvents (e.g., ethanol, DMSO) due to its hydrophobic tert-butyl group and polar carboxylic acid moiety . For biological assays, prepare stock solutions in DMSO (<5% v/v in buffer to avoid cytotoxicity). For recrystallization, use ethanol/water mixtures to improve yield .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from poor pharmacokinetics (e.g., rapid metabolism of the carboxylic acid group). Solutions include:

- Prodrug derivatization : Synthesize ethyl esters (e.g., ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate) to enhance membrane permeability .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., tert-butyl oxidation) .

- Pharmacophore modeling : Correlate in vitro receptor binding (e.g., glutamate receptor affinity) with in vivo efficacy .

Q. How can this compound serve as a scaffold for designing novel AMPA receptor modulators?

The isoxazole core mimics the structure of AMPA receptor ligands (e.g., AMPA, kainate). Key modifications include:

- Carboxylic acid bioisosteres : Replace with tetrazole or sulfonamide groups to improve blood-brain barrier penetration .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance receptor selectivity .

- Co-crystallization studies : Use X-ray crystallography to map interactions with the ligand-binding domain (e.g., GluA2 subunit) .

Q. What are the critical considerations for optimizing amide-forming reactions with this compound in antibacterial drug synthesis?

When coupling with β-lactam precursors (e.g., 6-aminopenicillanic acid):

- Activation method : Use carbodiimides (EDC/HOBt) or uronium salts (HATU) for efficient carboxylic acid activation .

- Steric hindrance mitigation : Employ microwave-assisted synthesis to reduce reaction time and improve yields with bulky tert-butyl groups .

- Byproduct monitoring : Detect unreacted starting materials via LC-MS and optimize stoichiometry (1:1.2 ratio of acid to amine) .

Q. How do structural analogs of this compound address stability challenges in long-term storage?

Degradation pathways include:

- Hydrolysis : Store at -20°C in anhydrous solvents (e.g., acetonitrile) to prevent carboxylic acid dimerization .

- Oxidation : Add antioxidants (e.g., BHT) to solid-state formulations or use inert atmosphere packaging .

- Light sensitivity : Use amber glass vials to block UV-induced ring-opening reactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.